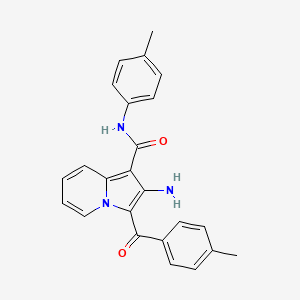
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H21N3O2 and its molecular weight is 383.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound, including the indolizine core and various substituents, contribute to its biological efficacy.
- Molecular Formula : C24H21N3O2
- Molecular Weight : 397.41 g/mol
- Structure : The compound features an amino group, a 4-methylbenzoyl group, and a 4-methylphenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds within the indolizine class, including this compound, exhibit significant anticancer activities. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies have demonstrated that the compound exhibits a dose-dependent cytotoxic effect on these cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for evaluating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 5.0 |
| MCF-7 | 7.5 |
| HeLa | 6.0 |
These values indicate that the compound is particularly effective against HCT-116 cells, suggesting its potential as an anticancer agent.
The mechanism through which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G0/G1 and G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression.
- Apoptosis Induction : The compound has been observed to induce apoptosis in both wild-type and mutant p53 cell lines, which is critical for its anticancer activity.
- Inhibition of Key Proteins : Further research is needed to elucidate its interactions with specific proteins involved in cancer progression, such as MDM2 and p53.
Study 1: Cytotoxicity Evaluation
In a comparative study assessing the cytotoxicity of various indolizine derivatives, this compound was evaluated alongside other compounds. Results indicated that it exhibited superior activity against MCF-7 and HCT-116 cell lines compared to structurally similar compounds.
Study 2: Structure-Activity Relationship (SAR)
An SAR analysis was conducted to understand how modifications in the structure influence biological activity. It was found that substituents on the indolizine core significantly affected the potency against cancer cell lines. The presence of a methyl group at the para position on the phenyl ring was identified as a key feature enhancing activity.
Propiedades
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-6-10-17(11-7-15)23(28)22-21(25)20(19-5-3-4-14-27(19)22)24(29)26-18-12-8-16(2)9-13-18/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVDVIEMKWDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













